molecular formula C6H15NO2 B1525006 1-Amino-4-methoxy-2-methylbutan-2-ol CAS No. 1247891-19-5

1-Amino-4-methoxy-2-methylbutan-2-ol

Cat. No. B1525006
M. Wt: 133.19 g/mol
InChI Key: BSKRKNUPHYNKRU-UHFFFAOYSA-N
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Description

1-Amino-4-methoxy-2-methylbutan-2-ol is a chemical compound with the CAS Number: 1247891-19-5 . It has a molecular weight of 133.19 . It is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-amino-4-methoxy-2-methyl-2-butanol . The InChI code is 1S/C6H15NO2/c1-6(8,5-7)3-4-9-2/h8H,3-5,7H2,1-2H3 . This indicates that the compound has 6 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

1-Amino-4-methoxy-2-methylbutan-2-ol is a liquid at room temperature . It has a molecular weight of 133.19 .

Scientific Research Applications

  • Nonlinear Optics

    • Application : The compound 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) is used in the field of nonlinear optics .
    • Method : Single crystals of 2A4MP4HB were grown by slow solvent evaporation (SSE) method .
    • Results : The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically .
  • Corrosion Inhibition

    • Application : 2-amino-4-methoxy-6-methyl-1,3,5-triazine was used to prevent mild steel against corrosion in 0.5M HCl solution .
    • Method : The effectiveness of the compound as a corrosion inhibitor was studied via electrochemical, surface and theoretical calculation techniques .
  • Organic Building Blocks

    • Application : “4-Amino-2-methylbutan-2-ol” is listed as an organic building block .
    • Method : This compound can be used in the synthesis of various organic compounds .
    • Results : The specific results or outcomes would depend on the particular synthesis or reaction in which this compound is used .
  • Chemical Properties

    • Application : “1-amino-4-methoxy-2-methylbutan-2-ol” is listed in a chemical database .
    • Method : This compound can be used in various chemical reactions due to its specific properties .
    • Results : The specific results or outcomes would depend on the particular reaction in which this compound is used .
  • Chemical Properties

    • Application : “2-Methylbutan-1-ol” is listed in a chemical database .
    • Method : This compound can be used in various chemical reactions due to its specific properties .
    • Results : The specific results or outcomes would depend on the particular reaction in which this compound is used .
  • Organic Building Blocks

    • Application : “4-Amino-2-methylbutan-2-ol” is listed as an organic building block .
    • Method : This compound can be used in the synthesis of various organic compounds .
    • Results : The specific results or outcomes would depend on the particular synthesis or reaction in which this compound is used .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-amino-4-methoxy-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(8,5-7)3-4-9-2/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKRKNUPHYNKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-methoxy-2-methylbutan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-4-methoxy-2-methylbutan-2-ol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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